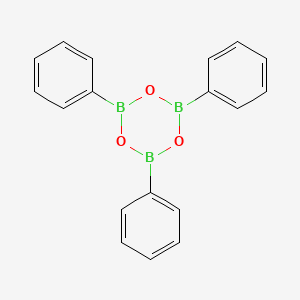

Triphenylboroxin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51723. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4,6-triphenyl-1,3,5,2,4,6-trioxatriborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15B3O3/c1-4-10-16(11-5-1)19-22-20(17-12-6-2-7-13-17)24-21(23-19)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXXGUAZBWSUSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB(OB(O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15B3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186311 | |

| Record name | Boroxin, triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3262-89-3 | |

| Record name | Boroxin, triphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003262893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenylboroxin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triphenylboroxin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Boroxin, triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-triphenyl-1,3,5,2,4,6-trioxatriborinane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Triphenylboroxin synthesis from phenylboronic acid

An In-depth Technical Guide to the Synthesis of Triphenylboroxine from Phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylboroxine, the cyclic trimer anhydride of phenylboronic acid, is a crucial reagent and building block in organic synthesis, notable for its applications in Suzuki-Miyaura cross-coupling reactions, catalysis, and materials science. Its synthesis via the dehydration of phenylboronic acid is a fundamental and widely employed transformation. This guide provides a comprehensive overview of the synthesis of triphenylboroxine, detailing the underlying reaction mechanism, experimental protocols for various synthetic methodologies, and a summary of relevant quantitative and characterization data. The information is intended to equip researchers and professionals with the technical knowledge required for the efficient and pure synthesis of this valuable compound.

Reaction Mechanism and Principles

The formation of triphenylboroxine from phenylboronic acid is a reversible condensation reaction.[1] Three molecules of phenylboronic acid undergo intermolecular dehydration to form the stable six-membered boroxine ring, releasing three molecules of water.

3 C₆H₅B(OH)₂ ⇌ (C₆H₅BO)₃ + 3 H₂O

The reaction is understood to be an entropy-driven process, favored by the removal of water.[2] Computational studies using Density Functional Theory (DFT) suggest a stepwise mechanism:[3]

-

Dimerization: Two molecules of phenylboronic acid form a hydrogen-bonded dimer.

-

Condensation: The boron atom of one acid acts as a Lewis acid, accepting an electron pair from a hydroxyl oxygen of the second molecule. This forms a tetravalent boron intermediate.

-

Dehydration: The intermediate collapses, eliminating a molecule of water to form a linear dimer.

-

Cyclization: This process repeats with a third molecule of phenylboronic acid, leading to the formation of the cyclic trimer, triphenylboroxine.

The reversibility of the reaction means that triphenylboroxine can be hydrolyzed back to phenylboronic acid in the presence of water.[1] Therefore, synthesis methods focus on effectively removing water to drive the equilibrium toward the product.

Below is a diagram illustrating the logical progression of the condensation mechanism.

References

An In-Depth Technical Guide to Triphenylboroxin (CAS 3262-89-3) for Researchers and Drug Development Professionals

Anhydrous Phenylboronic Acid: A Versatile Reagent in Modern Organic Synthesis

Triphenylboroxin, with the CAS number 3262-89-3, is the cyclic trimer anhydride of phenylboronic acid.[1][2] It presents as a white to off-white crystalline solid and is a key organoboron compound with significant applications in organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its properties, applications, and a detailed experimental protocol for its use in the Suzuki-Miyaura coupling reaction, a cornerstone of modern drug discovery and development.

Core Properties of this compound

This compound is a stable and convenient source of phenylboronic acid, gradually hydrolyzing in the presence of water to release three equivalents of the monomeric acid.[1] This property makes it an excellent reagent in reactions where the slow release of boronic acid is advantageous. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 3262-89-3 | [1][3][4][5][6] |

| Molecular Formula | C₁₈H₁₅B₃O₃ | [1][3][7] |

| Molecular Weight | 311.74 g/mol | [3][7] |

| Melting Point | 217-221 °C | [2][3] |

| Boiling Point | 368.3 °C at 760 mmHg | [3][4] |

| Density | 1.13 g/cm³ | [3][4] |

| Solubility | Soluble in methanol. | [2][3][8] |

| Appearance | White to almost white powder or crystal. | [2][8] |

Applications in Organic Synthesis and Drug Development

The primary application of this compound in research and drug development lies in its role as a precursor to phenylboronic acid in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[9] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in pharmaceutically active compounds.[10][11]

The use of this compound can offer advantages over phenylboronic acid itself, such as improved stability and ease of handling. Boroxines are recognized for their effectiveness as vinyl and aryl sources in organic synthesis.

The Suzuki-Miyaura Coupling Reaction: A Detailed Look

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (like phenylboronic acid derived from this compound) and an organohalide in the presence of a palladium catalyst and a base. The generally accepted catalytic cycle is a cornerstone of modern synthetic chemistry.

Below is a diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle, adapted for the use of this compound as the phenylboronic acid source.

Caption: Suzuki-Miyaura catalytic cycle using this compound.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with this compound

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction utilizing this compound as the phenylboronic acid source. This protocol is adapted from established procedures for similar boroxine reagents and general Suzuki couplings.[9]

Materials:

-

This compound (CAS 3262-89-3)

-

4-Bromoanisole

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (0.33 equivalents relative to the aryl halide), 4-bromoanisole (1.0 equivalent), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

-

Solvent Addition: Add a 4:1 mixture of toluene and ethanol (volume appropriate for the scale of the reaction, e.g., 10 mL for a 1 mmol scale) followed by degassed water (10% of the total solvent volume).

-

Reaction Execution: The reaction mixture is heated to reflux (approximately 80-90 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Below is a workflow diagram outlining the experimental procedure.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Safety Information

This compound is a chemical that should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety precautions include:

-

Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing dust. Avoid contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound (CAS 3262-89-3) is a valuable and versatile reagent for organic synthesis, particularly for researchers and professionals in drug development. Its stability and role as an in-situ source of phenylboronic acid make it an attractive choice for Suzuki-Miyaura cross-coupling reactions. The provided technical information, including the detailed experimental protocol and workflow visualizations, serves as a comprehensive resource for the effective application of this important chemical.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]

- 4. Boroxine Chemistry: From Fundamental Studies to Applications in Supramolecular and Synthetic Organic Chemistry. | Semantic Scholar [semanticscholar.org]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.pku.edu.cn [chem.pku.edu.cn]

- 9. Generation of 3-pyridyl biaryl systems via palladium-catalyzed Suzuki cross-couplings of aryl halides with 3-pyridylboroxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Biaryl synthesis by C-C coupling [organic-chemistry.org]

An In-depth Technical Guide to the Characterization of Triphenylboroxin by NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques used to characterize triphenylboroxin, a versatile organoboron compound with increasing applications in organic synthesis, materials science, and drug development. A thorough understanding of its structural and chemical properties through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is crucial for its effective application and for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of the molecule's framework.

Data Presentation

The following tables summarize the expected quantitative NMR data for this compound.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2-8.0 | Multiplet | 6H | Aromatic Protons (ortho to Boron) |

| ~7.6-7.4 | Multiplet | 9H | Aromatic Protons (meta and para to Boron) |

Note: The precise chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~136 | Aromatic Carbon (ortho to Boron) |

| ~134 | Aromatic Carbon (para to Boron) |

| ~128 | Aromatic Carbon (meta to Boron) |

| Not Observed | Aromatic Carbon directly bonded to Boron (ipso-Carbon) |

Note: The carbon atom directly attached to the boron atom is often not observed or appears as a very broad signal due to quadrupolar relaxation of the boron nucleus.

Table 3: ¹¹B NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Line Width | Assignment |

| ~30-33 | Broad | Trigonal Planar Boron in a Boroxine Ring |

Note: The chemical shift of boron is sensitive to its coordination environment. The observed broad signal is characteristic of a three-coordinate boron atom in a boroxine ring.

Experimental Protocols

A detailed methodology for acquiring high-quality NMR spectra of this compound is provided below.

1.2.1. Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl the vial to ensure complete dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

1.2.2. Instrument Parameters and Data Acquisition

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 8-16 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 200 ppm.

-

-

¹¹B NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 128-256 scans.

-

Relaxation Delay: 0.5-1 second.

-

Spectral Width: -50 to 50 ppm.

-

Note: It is advisable to use a quartz NMR tube for ¹¹B NMR to avoid background signals from borosilicate glass tubes.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for studying its fragmentation pattern, which can provide further structural confirmation.

Data Presentation

Table 4: Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |

| 312 | High | [M]⁺˙ (Molecular Ion) |

| 235 | Moderate | [M - C₆H₅]⁺ |

| 158 | Low | [M - 2(C₆H₅)]⁺ |

| 104 | Moderate | [C₆H₅BO]⁺˙ |

| 77 | High | [C₆H₅]⁺ |

Note: The relative intensities are approximate and can vary depending on the ionization method and instrument conditions. The molecular ion peak at m/z 312 is expected to be prominent due to the stability of the boroxine ring.

Experimental Protocols

2.2.1. Sample Preparation

-

Sample Weighing: Prepare a dilute solution of this compound (approximately 1 mg/mL).

-

Solvent Selection: Use a volatile solvent compatible with the chosen ionization technique, such as methanol, acetonitrile, or dichloromethane.

-

For Electrospray Ionization (ESI): The solution can be directly infused into the mass spectrometer.

-

For Electron Ionization (EI) with a Direct Insertion Probe (DIP):

-

Place a small amount of the solid sample into a capillary tube.

-

Insert the capillary tube into the DIP.

-

-

For Gas Chromatography-Mass Spectrometry (GC-MS):

-

Ensure the GC column and temperature program are suitable for the analysis of a relatively high molecular weight, thermally stable compound. A non-polar or medium-polarity column is typically used.

-

2.2.2. Instrument Parameters and Data Acquisition

-

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is common for providing detailed fragmentation patterns.

-

EI-MS Parameters:

-

Electron Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 50-500.

-

-

ESI-MS Parameters:

-

Mode: Positive ion mode.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent.

-

Mass Range: m/z 100-600.

-

Visualization of Workflows and Pathways

Experimental Workflow for Characterization

Caption: Experimental workflow for the synthesis and characterization of this compound.

Proposed Fragmentation Pathway in Mass Spectrometry

Caption: Proposed fragmentation pathway of this compound under electron ionization.

Navigating the Solubility of Triphenylboroxine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Triphenylboroxine, the cyclic anhydride of phenylboronic acid, is a crucial reagent and building block in organic synthesis, finding applications in catalysis, materials science, and medicinal chemistry. Its solubility in organic solvents is a critical parameter for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of triphenylboroxine, details a robust experimental protocol for quantitative solubility determination, and presents a visual workflow for this process.

Qualitative Solubility Profile of Triphenylboroxine

For instance, it is cited as being "soluble in Methanol".[1][2][3] Its adducts with pyridine have been noted to be "highly soluble in chloroform". Furthermore, polymeric structures incorporating boroxine linkages have demonstrated solubility in anhydrous acetone, a property that was enhanced by the addition of a small amount of water. In contrast, triphenylboroxine exhibits low solubility in water and is often described as insoluble in aqueous media.[4] The related compound, triphenylborane, is known to be soluble in aromatic solvents such as benzene, toluene, and chloroform.[5]

The table below summarizes the available qualitative solubility information for triphenylboroxine in various organic solvents.

| Solvent Classification | Solvent | Solubility |

| Protic Solvents | Methanol | Soluble[1][2][3] |

| Water | Insoluble/Low Solubility[4] | |

| Aromatic Hydrocarbons | Toluene | Soluble (by analogy with triphenylborane)[5] |

| Benzene | Soluble (by analogy with triphenylborane)[5] | |

| Chlorinated Solvents | Chloroform | Soluble (particularly for adducts) |

| Ketones | Acetone | Soluble (for polymeric derivatives) |

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data, the dynamic (or synthetic) method is a widely accepted and rigorous approach for determining the solid-liquid equilibrium of boronic acids and their derivatives, including triphenylboroxine.[4][6][7][8][9] This method involves the controlled heating of a solid-solvent mixture of known composition and observing the temperature at which complete dissolution occurs.

Materials and Equipment

-

Analyte: High-purity Triphenylboroxine

-

Solvents: High-purity organic solvents of interest

-

Jacketed glass vessel with a magnetic stirrer

-

Precision temperature controller and circulator bath

-

Calibrated digital thermometer

-

Luminance probe or a light source and detector to monitor turbidity

-

Analytical balance

Procedure

-

Sample Preparation: Accurately weigh a specific mass of triphenylboroxine and the chosen organic solvent into the jacketed glass vessel to create a mixture of known mole fraction.

-

Heating and Equilibration: Begin stirring the mixture and gradually heat the jacketed vessel at a constant, slow rate (e.g., 0.2-0.5 °C/min) using the circulator bath.

-

Turbidity Monitoring: Continuously monitor the turbidity of the mixture. As the temperature increases, the solid will begin to dissolve, and the turbidity will decrease.

-

Equilibrium Point Determination: The equilibrium solubility temperature is the point at which the last solid particles dissolve, and the solution becomes clear. This can be determined visually or by monitoring the light transmittance, which will plateau at its maximum value.

-

Data Collection: Record the temperature at which complete dissolution occurs for the specific mole fraction.

-

Repeatability: Repeat the procedure for a range of different mole fractions to construct a solubility curve (solubility vs. temperature) for triphenylboroxine in the selected solvent.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the dynamic method for determining the solubility of triphenylboroxine.

Signaling Pathways and Logical Relationships

In the context of solubility determination, there are no biological signaling pathways to diagram. The logical relationship is a linear experimental workflow, as depicted in the Graphviz diagram above. This workflow outlines the sequential steps from sample preparation to data analysis, providing a clear and reproducible methodology for researchers. The diagram highlights the critical parameters that need to be controlled and monitored to obtain accurate and reliable solubility data for triphenylboroxine in various organic solvents.

References

- 1. Cas 3262-89-3,TRIPHENYLBOROXIN | lookchem [lookchem.com]

- 2. 2,4,6-Triphenylboroxin CAS#: 3262-89-3 [m.chemicalbook.com]

- 3. 2,4,6-Triphenylboroxin | 3262-89-3 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. d-nb.info [d-nb.info]

An In-depth Technical Guide to the Discovery and Historical Synthesis of Triphenylboroxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylboroxin, a versatile organoboron compound, has garnered significant interest across various scientific disciplines, including organic synthesis, materials science, and drug discovery. Its unique electronic properties and reactivity have established it as a valuable reagent and building block. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, offering detailed experimental protocols for its preparation via key historical methods. Quantitative data are summarized in structured tables for comparative analysis, and logical relationships in synthesis and reactivity are visualized through diagrams generated using the DOT language. This document serves as a practical resource for researchers seeking to understand and utilize this important compound.

Introduction

This compound, with the chemical formula (C₆H₅BO)₃, is the trimeric anhydride of phenylboronic acid. It exists as a white, crystalline solid that is stable under ambient conditions.[1] The core of the molecule is a six-membered boroxine ring, composed of alternating boron and oxygen atoms, with a phenyl group attached to each boron atom. This structure imparts significant Lewis acidity to the boron centers, a key feature driving its reactivity.[1] The discovery and subsequent development of synthetic routes to this compound have played a crucial role in advancing the field of organoboron chemistry.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its application in research and development. Key data are summarized in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₅B₃O₃ | [1][2][3][4] |

| Molecular Weight | 311.74 g/mol | [1][2][3][4] |

| Melting Point | 217-221 °C | [1][2][5] |

| Boiling Point | 368.3 °C at 760 mmHg | [1][2] |

| Density | 1.13 g/cm³ | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in methanol and other organic solvents. | [1] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Characteristic Peaks/Shifts | Reference |

| ¹H NMR (CDCl₃) | δ 8.20-8.30 (m, 6H), 7.40-7.60 (m, 9H) | [6] |

| ¹³C NMR (CDCl₃) | Signals corresponding to aromatic carbons. Boron-attached carbon signal may be broad or unobserved due to quadrupolar relaxation. | [6][7][8] |

| ¹¹B NMR (CDCl₃) | δ ~33 ppm | [6] |

| Infrared (IR) | ν ~1330-1380 cm⁻¹ (B-O stretching), ~1600 cm⁻¹ (C=C aromatic stretching) | [6][7] |

| Mass Spectrometry (MS) | m/z 312 [M]⁺ | [3] |

Historical Synthesis of this compound

The synthesis of this compound has evolved since its initial discovery. The following sections detail the key historical methods for its preparation, including detailed experimental protocols.

Dehydration of Phenylboronic Acid

The most direct and common method for the synthesis of this compound is the dehydration of its corresponding monomer, phenylboronic acid. This reversible reaction can be driven to completion by removing the water formed.[9][10]

Reaction Scheme:

Caption: Dehydration of Phenylboronic Acid to this compound.

Experimental Protocol:

-

Apparatus: A round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Reagents:

-

Phenylboronic acid

-

Toluene (or another suitable azeotroping solvent)

-

-

Procedure:

-

To a round-bottom flask, add phenylboronic acid (1 equivalent).

-

Add a sufficient volume of toluene to suspend the solid.

-

Assemble the Dean-Stark apparatus and reflux condenser.

-

Heat the mixture to reflux. Water will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.

-

Continue refluxing until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

The product, this compound, will crystallize out of the solution.

-

Collect the solid by vacuum filtration, wash with a small amount of cold toluene or hexane, and dry under vacuum.

-

-

Expected Yield: This method typically provides a high yield, often exceeding 90%.

Grignard Reaction with Trialkyl Borates

An alternative historical route involves the reaction of a phenyl Grignard reagent with a trialkyl borate, followed by hydrolysis and dehydration.[11][12]

Reaction Workflow:

Caption: Grignard Synthesis Workflow for this compound.

Experimental Protocol:

-

Apparatus: A three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer. All glassware must be flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Bromobenzene

-

Triisopropyl borate or trimethyl borate

-

Aqueous sulfuric acid (e.g., 10%)

-

-

Procedure:

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.1 equivalents) in the reaction flask.

-

Add a small amount of anhydrous ether.

-

In the dropping funnel, prepare a solution of bromobenzene (1 equivalent) in anhydrous ether.

-

Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. If it does not start, gently warm the flask or add a crystal of iodine.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

-

-

Reaction with Trialkyl Borate:

-

Cool the Grignard reagent solution to -10 to 0 °C in an ice-salt bath.

-

In a separate flask, prepare a solution of trialkyl borate (1 equivalent) in anhydrous ether.

-

Add the trialkyl borate solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature below 0 °C.

-

-

Hydrolysis and Workup:

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Pour the reaction mixture slowly into a beaker containing crushed ice and aqueous sulfuric acid.

-

Stir until the layers separate.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent under reduced pressure to yield crude phenylboronic acid.

-

-

Dehydration to this compound:

-

The crude phenylboronic acid can then be dehydrated to this compound using the procedure described in Section 3.1.

-

-

-

Expected Yield: Yields for this multi-step process can vary, but are typically in the range of 50-70%.[12]

Reaction of Triphenylborane with Boric Oxide

A less common but historically relevant method is the reaction of triphenylborane with boric oxide.[10]

Reaction Scheme:

References

- 1. Cas 3262-89-3,this compound | lookchem [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C18H15B3O3 | CID 72595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4,6-Triphenylboroxin | 3262-89-3 | DAA26289 | Biosynth [biosynth.com]

- 5. 2,4,6-Triphenylboroxin CAS#: 3262-89-3 [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents [patents.google.com]

- 12. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

fundamental chemical properties of Triphenylboroxin

An In-depth Technical Guide to the Fundamental Chemical Properties of Triphenylboroxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, the cyclic trimer anhydride of phenylboronic acid, is a versatile organoboron compound with significant applications in organic synthesis and materials science.[1][2] Its unique electronic and structural properties, particularly its Lewis acidity and its role as a stable precursor for phenylboronic acid, make it a valuable reagent.[2][3] This technical guide provides a comprehensive overview of the , including its physical characteristics, spectral data, reactivity, and detailed experimental protocols for its synthesis and characterization.

Core Chemical and Physical Properties

This compound is a colorless, crystalline solid that is stable under ambient conditions.[3] It is characterized by the chemical formula C₁₈H₁₅B₃O₃ and a molecular weight of approximately 311.74 g/mol .[4][5][6]

Identifiers and Physical Constants

The fundamental identifiers and physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| IUPAC Name | 2,4,6-triphenyl-1,3,5,2,4,6-trioxatriborinane | [5] |

| CAS Number | 3262-89-3 | [4][5][6] |

| Molecular Formula | C₁₈H₁₅B₃O₃ | [4][5][6] |

| Molecular Weight | 311.74 g/mol | [4][5][6] |

| Appearance | White to almost white powder or crystals | [7][8] |

| Melting Point | 217.0 to 221.0 °C | [4][6][8] |

| Boiling Point | 368.3 °C at 760 mmHg | [4][6] |

| Density | 1.13 g/cm³ | [4][6] |

| Flash Point | 176.6 °C | [4][6] |

| Storage | Sealed in a dry place at room temperature | [4][8] |

Solubility and Stability

This compound is soluble in various organic solvents, including methanol, and is also reported to be soluble in others like benzene, toluene, and chloroform, which makes it versatile for a range of chemical reactions.[3][4][9] However, it is nearly insoluble in water.[1] The compound is known for its high thermal stability, with a decomposition temperature reported to be 357 °C (at a rate of 1 mol%·h⁻¹).[1][6] The stability of the this compound molecule is also reflected in its mass spectrum, which shows a prominent molecular parent cation.[10]

Structure and Spectroscopic Data

The structure of this compound consists of a central, six-membered B₃O₃ ring with a phenyl group attached to each boron atom.[11] This core structure is nearly planar.[1][11]

Caption: Chemical structure of this compound.

Crystallographic Data

X-ray crystallography has revealed that this compound crystallizes in a monoclinic system with the space group P2₁/c.[1][11] The B₃O₃ ring is nearly planar, though a slight envelope distortion has been observed where one boron atom is displaced from the plane of the other five atoms.[11] The average B-O bond length is approximately 1.386 Å.[11]

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [1][11] |

| Space Group | P2₁/c | [1][11] |

| a | 10.715(2) Å | [11] |

| b | 13.652(3) Å | [11] |

| c | 11.703(2) Å | [11] |

| β | 100.38(1)° | [11] |

| V | 1683.9(6) ų | [11] |

| Z | 4 | [11] |

Spectroscopic Profile

The characterization of this compound relies heavily on standard spectroscopic techniques.

| Spectroscopy | Characteristic Features | Reference(s) |

| ¹H NMR | Signals corresponding to the phenyl protons are typically observed in the aromatic region of the spectrum. | [12] |

| ¹³C NMR | Resonances for the phenyl carbons are expected. Boron-bound carbons may not be detected due to quadrupole relaxation. | [12] |

| ¹¹B NMR | A characteristic signal for the boron atoms in the boroxine ring is a key identifier. | [12] |

| IR (ATR) | Key absorptions include C-H stretching of aromatics (~3077 cm⁻¹), C=C stretching in the aromatic ring (~1600-1400 cm⁻¹), and strong B-O stretching vibrations (~1332 cm⁻¹). | [12][13] |

| Mass Spec. | The molecular ion peak [M]⁺ is observed at m/z 312, confirming the molecular weight. | [5][10] |

Chemical Reactivity and Applications

Lewis Acidity

The boron atoms in the this compound ring are electron-deficient, conferring significant Lewis acid character to the molecule.[3][9] This property allows it to form stable adducts with a variety of Lewis bases, such as amines and other nitrogen-containing heterocycles.[1][2] This interaction is fundamental to its role in catalysis and supramolecular chemistry.[2]

Equilibrium with Phenylboronic Acid

This compound is the anhydride of phenylboronic acid and exists in equilibrium with it in the presence of water. The dehydration of three molecules of phenylboronic acid yields one molecule of this compound.[1][2] This equilibrium is reversible, and the hydrolysis of this compound regenerates the boronic acid.[2]

Caption: Equilibrium between Phenylboronic Acid and this compound.

Suzuki-Miyaura Cross-Coupling Reactions

One of the most significant applications of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[14][15] It serves as a convenient and stable source of the phenyl group for the formation of carbon-carbon bonds with aryl or vinyl halides/triflates.[14][16] The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[14]

Caption: Simplified Suzuki-Miyaura reaction pathway.

Experimental Protocols

Synthesis of this compound via Dehydration of Phenylboronic Acid

This protocol is based on the common method of forming the boroxine by removing water from phenylboronic acid.[1][2]

Materials:

-

Phenylboronic acid

-

Toluene

-

Dean-Stark apparatus

-

Round-bottom flask

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Setup: Assemble a dry round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser under a nitrogen or argon atmosphere.

-

Charging the Flask: Add phenylboronic acid to the flask, followed by a sufficient volume of toluene to create a slurry that can be stirred effectively.

-

Azeotropic Distillation: Heat the mixture to reflux. Water produced from the dehydration of phenylboronic acid will be removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Reaction Monitoring: Continue the reflux until no more water is collected in the trap, indicating the reaction is complete. This typically takes several hours.

-

Isolation: Allow the reaction mixture to cool to room temperature. The this compound product will often crystallize out of the toluene solution upon cooling.

-

Purification: The solvent can be removed under reduced pressure using a rotary evaporator. The resulting solid can be further purified by recrystallization from a suitable solvent if necessary. The white, crystalline product should be dried under vacuum.

Caption: Synthesis workflow for this compound.

Characterization Protocol

A newly synthesized batch of this compound should be characterized to confirm its identity and purity.

1. Melting Point Determination:

-

Measure the melting point of a small sample using a calibrated melting point apparatus. The observed range should align with the literature value (217-221 °C).[4]

2. Infrared (IR) Spectroscopy:

-

Acquire an IR spectrum of the solid product, typically using an ATR-FTIR spectrometer.

-

Confirm the presence of key peaks: aromatic C-H stretch (>3000 cm⁻¹), aromatic C=C stretches (1600-1400 cm⁻¹), and a strong B-O stretch (~1330-1380 cm⁻¹).[12][17]

-

Confirm the absence of a broad O-H stretch (around 3200-3600 cm⁻¹), which would indicate the presence of residual phenylboronic acid or water.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a sample in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H, ¹³C, and ¹¹B NMR spectra.

-

The ¹H NMR should show signals only in the aromatic region, corresponding to the phenyl protons.

-

The ¹¹B NMR should show a single, sharp resonance characteristic of the boroxine ring environment.

4. Mass Spectrometry (MS):

-

Analyze the sample using a suitable mass spectrometry technique (e.g., GC-MS or direct infusion ESI-MS).

-

Verify the presence of the molecular ion peak corresponding to the calculated exact mass of this compound (C₁₈H₁₅B₃O₃, exact mass: 312.1300).[5][18]

Safety and Handling

This compound should be handled with standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses). It should be stored in a tightly sealed container in a dry environment to prevent hydrolysis back to phenylboronic acid.[4] According to GHS classifications, it may cause long-lasting harmful effects to aquatic life.[5]

Conclusion

This compound is a cornerstone reagent in organoboron chemistry. Its well-defined structure, thermal stability, and predictable reactivity make it an invaluable tool for synthetic chemists. A thorough understanding of its fundamental properties, as outlined in this guide, is essential for its effective application in the development of novel pharmaceuticals, functional materials, and complex organic molecules.

References

- 1. This compound – Wikipedia [de.wikipedia.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. CAS 3262-89-3: this compound | CymitQuimica [cymitquimica.com]

- 4. Cas 3262-89-3,this compound | lookchem [lookchem.com]

- 5. This compound | C18H15B3O3 | CID 72595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. 2,4,6-Triphenylboroxin | 3262-89-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 8. 2,4,6-Triphenylboroxin CAS#: 3262-89-3 [m.chemicalbook.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Triphenylboroxine stability under low-energy-electron interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. journals.iucr.org [journals.iucr.org]

- 12. rsc.org [rsc.org]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. tcichemicals.com [tcichemicals.com]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 18. This compound | CAS#:3262-89-3 | Chemsrc [chemsrc.com]

Triphenylboroxin molecular formula and weight

An in-depth analysis of Triphenylboroxin reveals its fundamental chemical properties, crucial for its application in research and drug development. This technical guide outlines the molecular formula and weight of this compound, presenting the data in a clear, tabular format for easy reference by researchers, scientists, and professionals in drug development.

This compound is an organoboron compound that serves as a versatile reagent in organic synthesis. A precise understanding of its molecular characteristics is paramount for its effective use in experimental protocols.

The molecular formula of this compound is C18H15B3O3.[1][2][3][4][5] This composition gives rise to its specific molecular weight, a critical parameter for stoichiometric calculations in chemical reactions. While slight variations exist across different sources due to computational methods, the molecular weight is consistently reported around 311.7 g/mol .

For clarity and precise application, the key molecular data is summarized in the table below.

| Property | Value |

| Molecular Formula | C18H15B3O3 |

| Molecular Weight | 311.7 g/mol [1] |

| 311.74 g/mol [2] | |

| 311.75 g/mol [3][5] | |

| 311.745 g/mol [4] |

References

- 1. This compound | C18H15B3O3 | CID 72595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,6-Triphenylboroxin | 3262-89-3 | DAA26289 | Biosynth [biosynth.com]

- 3. 2,4,6-Triphenylboroxin | 3262-89-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 2,4,6-Triphenylboroxin 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. CAS 3262-89-3: this compound | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Lewis Acidity of Triphenylboroxin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triphenylboroxin, a cyclic anhydride of phenylboronic acid, is a versatile compound with significant Lewis acidic properties that underpin its utility in organic synthesis, materials science, and potentially drug development. The electron-deficient boron centers within the boroxine ring readily interact with Lewis bases, influencing reaction mechanisms and enabling its role as a catalyst or reagent. This guide provides a comprehensive overview of the Lewis acidity of this compound, including its structural basis, quantitative evaluation, and practical implications. Detailed experimental protocols for assessing Lewis acidity and visualizations of its role in chemical transformations are presented to equip researchers with the knowledge to effectively harness the properties of this important organoboron compound.

Introduction to this compound and its Lewis Acidity

This compound, with the chemical formula (C₆H₅BO)₃, is a white crystalline solid.[1] Its structure consists of a six-membered ring of alternating boron and oxygen atoms, with a phenyl group attached to each boron atom. The boron atoms in the this compound ring are trigonal planar and possess a vacant p-orbital, rendering them electron-deficient and capable of accepting an electron pair from a Lewis base.[1] This inherent Lewis acidity is the foundation of this compound's reactivity and its diverse applications.

The formation of this compound is a reversible dehydration process from three molecules of phenylboronic acid. While the boroxine is stable, in the presence of water or other nucleophiles, it can hydrolyze back to the corresponding boronic acid. This equilibrium is an important consideration in its application, particularly in aqueous or protic environments.

Quantitative Assessment of Lewis Acidity

Quantifying the Lewis acidity of a compound is crucial for understanding its reactivity and predicting its behavior in chemical systems. Several experimental and computational methods are employed to determine the Lewis acidity of organoboron compounds.

Experimental Methods

Gutmann-Beckett Method: This method provides a semi-quantitative measure of Lewis acidity through an "Acceptor Number" (AN). It utilizes a probe molecule, typically triethylphosphine oxide (Et₃PO), which is a strong Lewis base. The interaction of the Lewis acid with the oxygen atom of Et₃PO causes a downfield shift in the ³¹P NMR signal of the phosphorus atom. The magnitude of this shift is correlated to the Lewis acidity.[2][3]

The Acceptor Number is calculated using the following formula:

AN = 2.21 × (δₛₐₘₚₗₑ - δ(Et₃PO in hexane))

where δₛₐₘₚₗₑ is the ³¹P NMR chemical shift of Et₃PO in the presence of the Lewis acid, and δ(Et₃PO in hexane) is the chemical shift of Et₃PO in a non-coordinating solvent (hexane), which is defined as 41.0 ppm.

NMR Titration: Nuclear Magnetic Resonance (NMR) titration is a powerful technique to study the interaction between a Lewis acid and a Lewis base and to determine the binding constant (Kₐ) of the resulting adduct. By monitoring the chemical shift changes of specific nuclei (e.g., ¹H, ¹¹B, ¹³C, ³¹P) upon incremental addition of a Lewis base to a solution of the Lewis acid, the strength of the interaction can be quantified.

Computational Methods

Fluoride Ion Affinity (FIA): FIA is a theoretical measure of Lewis acidity, defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. A higher FIA value indicates a stronger Lewis acid. While a specific calculated FIA value for this compound has not been found in the reviewed literature, this method is widely used to assess the Lewis acidity of various boranes.

Ammonia Affinity (AA): Similar to FIA, ammonia affinity is a computational method that calculates the enthalpy change of the gas-phase reaction between a Lewis acid and ammonia. It serves as another valuable theoretical descriptor of Lewis acidity.

Table 1: Summary of Quantitative Lewis Acidity Data

| Method | Parameter | Value for this compound | Notes |

| Gutmann-Beckett | Acceptor Number (AN) | Not available in literature | Can be determined experimentally. |

| NMR Titration | Binding Constant (Kₐ) | Dependent on the Lewis base | Provides a measure of adduct stability. |

| Computational | Fluoride Ion Affinity (FIA) | Not available in literature | Theoretical value. |

| Computational | Ammonia Affinity (AA) | Not available in literature | Theoretical value. |

Experimental Protocols

Determination of Acceptor Number for a Solid Lewis Acid (Modified Gutmann-Beckett Method)

This protocol is adapted for solid Lewis acids like this compound.

Materials:

-

This compound

-

Triethylphosphine oxide (Et₃PO)

-

Anhydrous, non-coordinating solvent (e.g., dichloromethane-d₂, chloroform-d)

-

NMR tubes

-

High-resolution NMR spectrometer with ³¹P capabilities

Procedure:

-

Prepare a standard solution of Et₃PO: Dissolve a known amount of Et₃PO in the chosen deuterated solvent to prepare a stock solution of a specific concentration (e.g., 0.1 M).

-

Prepare the sample: In an NMR tube, dissolve a precisely weighed amount of this compound in a known volume of the deuterated solvent.

-

Add the Et₃PO probe: Add a precise volume of the Et₃PO stock solution to the NMR tube containing the this compound solution. The molar ratio of this compound to Et₃PO should be carefully controlled (e.g., 1:1).

-

Acquire ³¹P NMR spectrum: Acquire a ³¹P{¹H} NMR spectrum of the sample. Record the chemical shift (δₛₐₘₚₗₑ) of the Et₃PO-triphenylboroxin adduct.

-

Acquire reference spectrum: Acquire a ³¹P{¹H} NMR spectrum of a solution of Et₃PO in hexane at the same concentration as the sample. Record the chemical shift (δ(Et₃PO in hexane)).

-

Calculate the Acceptor Number (AN): Use the formula: AN = 2.21 × (δₛₐₘₚₗₑ - 41.0).

Determination of Binding Constant by ¹H NMR Titration

This protocol describes the determination of the binding constant between this compound and a Lewis base (e.g., pyridine).

Materials:

-

This compound

-

Lewis base (e.g., pyridine)

-

Anhydrous deuterated solvent (e.g., chloroform-d)

-

NMR tubes

-

High-resolution NMR spectrometer

Procedure:

-

Prepare a stock solution of the Lewis acid: Prepare a stock solution of this compound of known concentration in the deuterated solvent.

-

Prepare a stock solution of the Lewis base: Prepare a stock solution of the Lewis base of known concentration in the same deuterated solvent.

-

Prepare a series of NMR samples: Prepare a series of NMR tubes with a constant concentration of this compound and varying concentrations of the Lewis base. This can be achieved by adding different volumes of the Lewis base stock solution to a fixed volume of the this compound stock solution and then diluting to the same final volume with the deuterated solvent.

-

Acquire ¹H NMR spectra: Acquire ¹H NMR spectra for each sample.

-

Analyze the data: Identify a proton on the Lewis base whose chemical shift changes significantly upon binding to this compound. Plot the change in chemical shift (Δδ) as a function of the Lewis base concentration.

-

Determine the binding constant (Kₐ): Fit the titration data to a suitable binding model (e.g., 1:1 binding isotherm) using non-linear regression analysis to determine the binding constant.[4][5][6][7][8]

Role of this compound in Chemical Transformations

The Lewis acidity of this compound is central to its application in various chemical reactions.

Precursor in Suzuki-Miyaura Coupling

This compound serves as a convenient and stable precursor for phenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. In the presence of a base and water, this compound hydrolyzes to form the active boronic acid species, which then participates in the catalytic cycle.[9][10][11][12][13]

Component in Frustrated Lewis Pairs (FLPs)

Frustrated Lewis Pairs (FLPs) are combinations of sterically hindered Lewis acids and Lewis bases that are unable to form a classical adduct. This "frustration" leads to unique reactivity, including the activation of small molecules like H₂. While specific examples involving this compound are not extensively documented, boranes, in general, are common Lewis acid components in FLPs. The bulky phenyl groups of this compound could potentially create sufficient steric hindrance to form FLPs with suitable Lewis bases.[1][14][15][16]

References

- 1. Redox-Controlled Reactivity at Boron: Parallels to Frustrated Lewis/Radical Pair Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]

- 6. kgroup.du.edu [kgroup.du.edu]

- 7. Determining binding constants from 1H NMR titration data using global and local methods: a case study using [n]polynorbornane-based anion hosts | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frustrated Lewis pair - Wikipedia [en.wikipedia.org]

- 15. Hydrogen Activation by Frustrated and Not So Frustrated Lewis Pairs Based on Pyramidal Lewis Acid 9-Boratriptycene: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Hydrogen Activation by Frustrated and Not So Frustrated Lewis Pairs Based on Pyramidal Lewis Acid 9-Boratriptycene: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Stability of Triphenylboroxine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylboroxine, the cyclic anhydride of phenylboronic acid, is a key heterocyclic compound with a planar, six-membered ring composed of alternating boron and oxygen atoms. Its unique electronic structure and reversible formation chemistry have made it a valuable building block in supramolecular chemistry, organic synthesis, and materials science. Understanding the theoretical underpinnings of its stability is crucial for designing novel molecules, catalysts, and drug delivery systems. This technical guide provides a comprehensive overview of the theoretical studies on the stability of triphenylboroxine, focusing on its thermodynamic properties, decomposition pathways, and the computational and experimental methodologies used for its characterization.

Thermodynamic Stability of Triphenylboroxine

The stability of triphenylboroxine is primarily discussed in the context of its equilibrium with phenylboronic acid. The formation of triphenylboroxine is a dehydration reaction that is reversible in the presence of water.

The Entropically Driven Formation

Theoretical and experimental studies have consistently shown that the formation of triphenylboroxine from phenylboronic acid is an entropically driven process.[1][2] The condensation of three phenylboronic acid molecules into one triphenylboroxine molecule results in the release of three water molecules.[1] This increase in the number of free molecules in the system leads to a positive entropy change (ΔS), which is the primary driving force for the reaction, especially at higher temperatures.[1][2] The process, however, is enthalpically unfavorable (ΔH > 0), meaning it requires an energy input to proceed.[1]

Quantitative Thermodynamic Parameters

Experimental determination of the thermodynamic parameters for the formation of triphenylboroxine has been accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy. By measuring the equilibrium concentrations of phenylboronic acid and triphenylboroxine at various temperatures, a van't Hoff plot can be constructed to determine the enthalpy (ΔH) and entropy (ΔS) of the reaction.

| Thermodynamic Parameter | Value (in CDCl3) | Reference |

| Enthalpy of Formation (ΔH) | 14.3 kJ mol⁻¹ | [1] |

| Entropy of Formation (ΔS) | 37.8 J K⁻¹ mol⁻¹ | [1] |

Influence of Substituents on Stability

Computational studies using Density Functional Theory (DFT) have elucidated the effect of substituents on the stability of the triphenylboroxine ring. Generally, electron-donating groups on the phenyl rings increase the stability of the boroxine by donating electron density to the electron-deficient boron atoms.[2] Conversely, π-electron-withdrawing groups in the para-position of the phenyl rings have been found to destabilize the boroxine ring relative to its corresponding boronic acid monomers.[3]

Decomposition Pathways and Kinetics

The primary pathway for the decomposition of triphenylboroxine is hydrolysis, the reverse reaction of its formation, which yields three molecules of phenylboronic acid.

Hydrolysis: The Main Decomposition Route

The B-O bonds in the boroxine ring are susceptible to nucleophilic attack by water. This process is reversible and is the main reason for the perceived instability of boroxines in aqueous environments.[4] The kinetics of this hydrolysis can be complex, involving multiple steps and potential intermediates. While detailed kinetic data for triphenylboroxine hydrolysis is not extensively published, computational studies on related borate networks suggest that the energy barrier for hydrolysis can be influenced by the pH of the environment and the explicit number of water molecules involved in the transition state.[5]

Thermal Decomposition

At elevated temperatures, triphenylboroxine can undergo thermal decomposition. While specific studies on the thermal decomposition mechanism of triphenylboroxine are limited, thermogravimetric analysis (TGA) is a common technique to assess the thermal stability of related compounds. For instance, TGA of a related boron/nitrogen compound, 2,4,6-tris-(4-boronphenoxy)-(1,3,5)-triazine (TNB), showed that decomposition begins at 127.4 °C and proceeds in two stages, with the initial stage corresponding to the conversion of the boronic acid group.[6]

Stability under Electron Interaction

Gas-phase studies on the interaction of triphenylboroxine with low-energy electrons have provided insights into its intrinsic stability. These experiments show that the parent cation is the most abundant species in the mass spectrum at 70 eV, indicating a significant stability of the molecular ion.[1] The experimental first ionization potential was determined to be 9.12 ± 0.10 eV.[1]

Experimental and Computational Protocols

A combination of experimental and computational techniques is employed to investigate the stability of triphenylboroxine.

Experimental Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary tool for studying the equilibrium between phenylboronic acid and triphenylboroxine in solution.[1] By integrating the signals corresponding to each species at different temperatures, the equilibrium constant (Keq) can be determined. Variable temperature (VT) NMR experiments are then used to create a van't Hoff plot (ln(Keq) vs. 1/T) to extract the thermodynamic parameters (ΔH and ΔS).[7]

-

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of materials. A typical TGA experiment involves heating a small sample of the compound at a constant rate in a controlled atmosphere (e.g., nitrogen or air) and continuously measuring its weight. The resulting data provides information on the onset temperature of decomposition, the temperature of maximum weight loss, and the amount of residual mass.[8]

Computational Methodologies

-

Density Functional Theory (DFT): DFT is a widely used quantum chemical method to study the electronic structure, geometry, and energetics of molecules like triphenylboroxine. A common approach involves geometry optimization followed by frequency calculations to confirm that the structure is a true minimum on the potential energy surface.

-

Functional and Basis Set: A frequently employed level of theory for boroxine systems is the B3LYP functional with a Pople-style basis set such as 6-311+G(d,p) or 6-311+G**.[2][3][9]

-

Solvation Models: To simulate the effect of a solvent, implicit solvation models like the Poisson-Boltzmann (PB) model can be incorporated into the DFT calculations.[3]

-

-

Bond Dissociation Energy (BDE) Calculations: BDEs can be calculated computationally to assess the strength of specific bonds within the molecule. The BDE for a bond A-B is calculated as the difference between the sum of the energies of the resulting fragments (A• and B•) and the energy of the parent molecule (A-B).[9]

Visualizations of Key Concepts

Molecular Structure of Triphenylboroxine

Caption: Molecular structure of triphenylboroxine.

Triphenylboroxine-Phenylboronic Acid Equilibrium

Caption: Reversible equilibrium between triphenylboroxine and phenylboronic acid.

Conceptual Workflow for Stability Analysis

Caption: Workflow for the theoretical and experimental stability analysis of triphenylboroxine.

Conclusion

The stability of triphenylboroxine is a multifaceted topic governed by a delicate balance of thermodynamic factors. Its formation is an entropically favorable but enthalpically costly process, leading to a reversible equilibrium with phenylboronic acid that is sensitive to temperature and the presence of water. Computational studies have provided significant insights into the electronic effects that modulate the stability of the boroxine ring. A thorough understanding of these principles, gained through a combination of sophisticated experimental and computational techniques, is essential for the rational design and application of triphenylboroxine-based compounds in various fields of research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Formation of para-substituted triphenylboroxines: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. docs.nrel.gov [docs.nrel.gov]

- 5. Quantum-Chemistry Study of the Hydrolysis Reaction Profile in Borate Networks: A Benchmark - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 8. tainstruments.com [tainstruments.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Triphenylboroxin in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of triphenylboroxin as a reagent in the Suzuki-Miyaura cross-coupling reaction. Detailed protocols, quantitative data from representative reactions, and visualizations are included to facilitate the application of this versatile reagent in organic synthesis, particularly for the formation of biaryl structures, which are pivotal in pharmaceutical and materials science.

Introduction to this compound in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The reaction typically employs a palladium catalyst, a base, and an organoboron compound. While boronic acids are the most common boron reagents, their anhydrous form, boroxines, offer distinct advantages. This compound, the cyclic anhydride of phenylboronic acid, is a stable, crystalline solid that is less prone to degradation and protodeboronation compared to its monomeric acid counterpart. It serves as an excellent surrogate for phenylboronic acid, often generating the active boron species in situ under the reaction conditions.

Advantages of Using this compound:

-

Enhanced Stability: this compound is an air-stable solid, making it easier to handle and store over long periods compared to some boronic acids which can be hygroscopic or susceptible to decomposition.

-

High Purity: It can often be obtained in higher purity than the corresponding boronic acid, which can lead to cleaner reactions and higher yields.

-

Atom Economy: In the catalytic cycle, one molecule of this compound can deliver three phenyl groups, which can be advantageous in terms of atom economy.

-

Controlled Release: It can act as a slow-release source of the monomeric boronic acid, which may be beneficial in certain catalytic systems.

Reaction Mechanism and Experimental Workflow

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) to form a Pd(II) complex.

-

Transmetalation: The organic group from the boron reagent (in this case, a phenyl group from this compound) is transferred to the palladium center. This step is facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

The overall experimental workflow for a typical Suzuki-Miyaura coupling using this compound is outlined below.

The catalytic cycle for the Suzuki-Miyaura coupling is depicted in the following diagram.

Experimental Protocols

The following protocols are representative of Suzuki-Miyaura coupling reactions and can be adapted for the use of this compound. The quantities of this compound should be adjusted to provide the desired molar equivalents of the phenyl group (note that 1 equivalent of this compound provides 3 equivalents of the phenyl group).

Protocol 1: General Procedure for the Coupling of Aryl Bromides with Phenylboronic Acid (Adaptable for this compound)

This protocol is adapted from a study on the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid and serves as a robust starting point.

Materials:

-

Aryl bromide (1.0 mmol)

-

Phenylboronic acid (1.2 mmol) or this compound (0.4 mmol)

-

Palladium(II) acetate (Pd(OAc)₂; 0.01 mmol, 1 mol%)

-

Triphenylphosphine (PPh₃; 0.02 mmol, 2 mol%)

-

Potassium carbonate (K₂CO₃; 2.0 mmol)

-

Toluene (5 mL)

-

Water (1 mL)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol) or this compound (0.4 mmol), and potassium carbonate (2.0 mmol).

-

Add palladium(II) acetate (0.01 mmol) and triphenylphosphine (0.02 mmol).

-

Add toluene (5 mL) and water (1 mL) to the flask.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl.

Quantitative Data

The following table summarizes the results for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, catalyzed by a palladium complex. Similar yields can be expected when using this compound under optimized conditions.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid [1][2]

| Entry | Aryl Halide | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoacetophenone | 0.5 | K₂CO₃ | Toluene/H₂O | 80 | 1 | 95 |

| 2 | 4-Bromobenzonitrile | 0.5 | K₂CO₃ | Toluene/H₂O | 80 | 0.5 | 98 |

| 3 | 4-Bromoanisole | 1.0 | K₂CO₃ | Toluene/H₂O | 80 | 2 | 92 |

| 4 | Bromobenzene | 1.0 | K₂CO₃ | Toluene/H₂O | 80 | 3 | 90 |

| 5 | 1-Bromo-4-nitrobenzene | 0.5 | K₂CO₃ | Toluene/H₂O | 80 | 0.5 | 97 |

| 6 | 2-Bromotoluene | 1.0 | K₂CO₃ | Toluene/H₂O | 80 | 4 | 85 |

| 7 | 1-Bromo-2,4-difluorobenzene | 1.0 | K₂CO₃ | Toluene/H₂O | 80 | 2 | 94 |

| 8 | 3-Bromopyridine | 1.0 | K₂CO₃ | Toluene/H₂O | 80 | 3 | 88 |

Data presented is representative of typical yields for Suzuki-Miyaura reactions with phenylboronic acid and is expected to be comparable for this compound.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate the reaction, leading to shorter reaction times and often improved yields.

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (0.5 mmol, 1.5 equiv of phenyl)

-

PdCl₂(dppf) (0.03 mmol, 3 mol%)

-

Potassium carbonate (K₂CO₃; 2.0 mmol)

-

N,N-Dimethylformamide (DMF) (4 mL)

Procedure:

-

In a microwave reaction vessel, combine the aryl halide (1.0 mmol), this compound (0.5 mmol), PdCl₂(dppf) (0.03 mmol), and potassium carbonate (2.0 mmol).

-

Add DMF (4 mL) and seal the vessel.

-

Place the vessel in a microwave reactor and heat to 150 °C for 10-30 minutes.

-

After the reaction is complete, cool the vessel to room temperature.

-

Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the pure biaryl product.

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a different ligand (e.g., bulky biarylphosphines like SPhos or XPhos), or a stronger base (e.g., Cs₂CO₃ or K₃PO₄). The reaction temperature and time can also be optimized.

-

Protodeboronation: The cleavage of the C-B bond by a proton source is a common side reaction. Using anhydrous solvents and ensuring the base is sufficiently strong can mitigate this issue. The use of this compound is inherently advantageous in this regard due to its lower water content.

-

Homocoupling: The formation of biphenyl from the coupling of two phenylboronic acid molecules can occur. This can be minimized by the slow addition of the boron reagent or by using a less reactive boronate ester.

Conclusion

This compound is a highly effective and practical alternative to phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Its stability, high purity, and ease of handling make it an attractive reagent for the synthesis of biaryl compounds. The protocols and data presented here provide a solid foundation for researchers to successfully implement this compound in their synthetic endeavors.

References

Application Notes and Protocols for Boroxine-Linked Covalent Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

Introduction to Boroxine-Linked Covalent Organic Frameworks

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable porosity.[1] Among the various linkages used to construct COFs, the boroxine ring, a six-membered ring of alternating boron and oxygen atoms, is of significant interest. These boroxine-linked COFs are synthesized through the self-condensation of arylboronic acids.[2] It is a common misconception that triphenylboroxin is used as a direct precursor in these syntheses. Rather, this compound serves as a molecular analogue for the boroxine linkages that are formed in situ from the corresponding boronic acid monomers.

Boroxine-linked COFs, such as the archetypal COF-1, exhibit high thermal stability, permanent porosity, and large surface areas.[3][4] These properties make them promising candidates for a range of applications, including gas storage and separation, catalysis, and notably, in the pharmaceutical arena for drug delivery and biosensing.[1][5][6] The porous nature of these materials allows for the encapsulation of therapeutic agents, while the tunable pore size and surface chemistry can be engineered to control drug loading and release profiles.[1][6]

Data Presentation: Properties of Representative Boroxine and Boronate Ester-Linked COFs

The following table summarizes key quantitative data for two pioneering COFs, COF-1 (boroxine-linked) and COF-5 (boronate ester-linked), to provide a comparative overview of their properties.

| Property | COF-1 | COF-5 | Reference(s) |

| Linkage Type | Boroxine | Boronate Ester | [4] |

| Monomers | 1,4-Benzenediboronic acid (BDBA) | BDBA and 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) | [4][7] |

| Surface Area (BET) | 711 m²/g | 1590 m²/g | [3] |

| Pore Size | 7 - 27 Å | 7 - 27 Å | [3] |

| Thermal Stability | Up to 500-600 °C | Up to 500-600 °C | [3][4] |

| Synthesis Method | Solvothermal, Mechanochemical, Sonochemical | Solvothermal, Sonochemical | [7][8][9] |

Experimental Protocols